molecular formula C15H14N2O2 B12972230 (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid

(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid

Cat. No.: B12972230
M. Wt: 254.28 g/mol
InChI Key: UCJDYMGBAVMEAQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Scientific Research Applications

(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the range of reactions it can undergo.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-2-amino-3-(3H-benzo[e]indol-1-yl)propanoic acid

InChI

InChI=1S/C15H14N2O2/c16-12(15(18)19)7-10-8-17-13-6-5-9-3-1-2-4-11(9)14(10)13/h1-6,8,12,17H,7,16H2,(H,18,19)/t12-/m0/s1

InChI Key

UCJDYMGBAVMEAQ-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CN3)CC(C(=O)O)N

Origin of Product

United States

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